5,6-Dihydrobenzo[h]quinazoline

Antifungal Succinate Dehydrogenase Inhibitor Agrochemical

This scaffold is not a commodity; biological function is substitution-dependent. For SDHI antifungal leads, reference compound 8e potency; for antimitotic agents, see 4-phenyl analogs; for FLT3-ITD AML, use precise analogs (III-1a). Select the correct substitution pattern for your target activity. Bulk and custom synthesis inquiries are welcomed.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B11911934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrobenzo[h]quinazoline
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CC2=CN=CN=C2C3=CC=CC=C31
InChIInChI=1S/C12H10N2/c1-2-4-11-9(3-1)5-6-10-7-13-8-14-12(10)11/h1-4,7-8H,5-6H2
InChIKeyLVGPUDKBSXRFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrobenzo[h]quinazoline for Scientific Procurement: Core Chemical Profile and Sourcing Essentials


5,6-Dihydrobenzo[h]quinazoline is a nitrogen-containing heterocyclic scaffold (C12H10N2) [1] characterized by a fused bicyclic structure comprising a benzene ring and a partially saturated pyrimidine ring [2]. This core framework is widely recognized in medicinal chemistry as a privileged structure for developing bioactive molecules, particularly in the fields of kinase inhibition [3], antifungal [4], and anti-inflammatory research. Its chemical versatility allows for extensive derivatization, making it a critical building block for synthesizing novel therapeutic candidates. Sourcing this compound requires careful attention to specific substitution patterns, as biological activity is highly dependent on the nature and position of functional groups.

Why Generic Substitution is Inadequate for 5,6-Dihydrobenzo[h]quinazoline in Research


The 5,6-dihydrobenzo[h]quinazoline scaffold is not a single, interchangeable commodity but a template where precise substitution dictates biological function. A derivative active as a succinate dehydrogenase (SDH) inhibitor in antifungal research will not exhibit the same profile as one designed for FLT3 kinase inhibition in oncology [1]. Even minor changes, such as the introduction of a trifluoromethyl group, can dramatically shift a compound's utility from anti-inflammatory to analgesic applications [2]. Therefore, assuming that any '5,6-dihydrobenzo[h]quinazoline' will perform identically is a critical error in experimental design and procurement. Selection must be driven by quantitative data from specific analogs, as detailed in the following evidence guide.

Quantitative Evidence Guide for Differentiated 5,6-Dihydrobenzo[h]quinazoline Analogs


Antifungal SDH Inhibitor 8e Outperforms Commercial Fungicide Fluquinconazole

Derivative 8e, a 5,6-dihydrobenzo[h]quinazoline-based azole, demonstrates superior succinate dehydrogenase (SDH) inhibition compared to the commercial fungicide fluquinconazole. The target compound shows both a lower effective concentration (EC50) for antifungal activity and a lower inhibitory concentration (IC50) against its molecular target. [1]

Antifungal Succinate Dehydrogenase Inhibitor Agrochemical

Anticancer Derivative 6d Exhibits Potent Tubulin Polymerization Inhibition

The 5,6-dihydrobenzo[h]quinazoline derivative 6d displays potent inhibitory activity against tubulin polymerization, a validated anticancer mechanism. The compound achieves this at a low micromolar concentration. [1]

Oncology Tubulin Inhibitor Apoptosis

Anti-inflammatory and Antiplatelet Activity of 2,4-Diamino Derivatives Matches Established NSAIDs

A series of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted derivatives were found to possess anti-inflammatory activity comparable to indomethacin and antiplatelet activity akin to acetylsalicylic acid (ASA, or aspirin). [1]

Anti-inflammatory Antiplatelet NSAID

Analgesic Activity in Arthritic Pain Model Outperforms Ketoprofen

In an in vivo mouse model of arthritic pain, the 5,6-dihydrobenzo[h]quinazoline derivative 3c demonstrated an anti-hyperalgesic action superior to the NSAID ketoprofen across multiple doses. [1]

Analgesic Pain Management Arthritis

Optimal Research and Industrial Application Scenarios for 5,6-Dihydrobenzo[h]quinazoline Derivatives


Agrochemical Fungicide Discovery Programs

For teams focused on developing next-generation succinate dehydrogenase inhibitors (SDHIs) to combat resistant fungal pathogens, sourcing 5,6-dihydrobenzo[h]quinazoline derivatives like compound 8e is strategically advantageous. The data shows a clear potency advantage over the established fungicide fluquinconazole, providing a quantifiable performance benchmark to guide lead optimization. [1]

Oncology Lead Identification Targeting Tubulin Dynamics

Investigators seeking novel antimitotic agents should prioritize 4-phenyl-5,6-dihydrobenzo[h]quinazoline analogs such as compound 6d. The compound's potent inhibition of tubulin polymerization (IC50 = 2.27 μM) [1] provides a compelling starting point for further medicinal chemistry efforts aimed at developing new cancer therapeutics with this mechanism of action.

Inflammation and Pain Therapeutic Research

Research programs in inflammation and pain can leverage the dual-profile of 2,4-diamino substituted derivatives [1] for conditions requiring both antiplatelet and anti-inflammatory activity. Alternatively, the 4-(trifluoromethyl) analogs offer a promising route for developing novel analgesics with demonstrated in vivo efficacy in arthritic pain models, outperforming ketoprofen [2]. This provides a clear rational path for focused lead optimization.

Acute Myeloid Leukemia (AML) Targeted Therapy

For projects targeting FLT3-ITD mutations in AML, specific 5,6-dihydrobenzo[h]quinazoline derivatives (e.g., III-1a, III-2c) offer a validated chemical starting point. These compounds have shown comparable inhibitory potency against FLT3-ITD and remarkable antiproliferative activities in MV4-11 cell lines [1]. Procurement of these precise analogs enables structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydrobenzo[h]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.